molecular formula C23H15FO5 B2640833 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate CAS No. 315715-18-5

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

Cat. No.: B2640833
CAS No.: 315715-18-5
M. Wt: 390.366
InChI Key: JIMYXRSKKMPFRV-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 2-methoxyphenyl group and a 4-fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and an aluminum chloride catalyst.

    Esterification with 4-Fluorobenzoic Acid: The final step involves the esterification of the chromen-4-one derivative with 4-fluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-formyl-2-methoxyphenyl 4-fluorobenzoate
  • 2-methoxyphenyl 4-fluorobenzoate

Uniqueness

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is unique due to its specific substitution pattern and the presence of both a chromen-4-one core and a 4-fluorobenzoate ester. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

315715-18-5

Molecular Formula

C23H15FO5

Molecular Weight

390.366

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-fluorobenzoate

InChI

InChI=1S/C23H15FO5/c1-27-20-5-3-2-4-17(20)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)14-6-8-15(24)9-7-14/h2-13H,1H3

InChI Key

JIMYXRSKKMPFRV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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